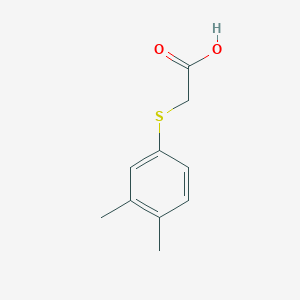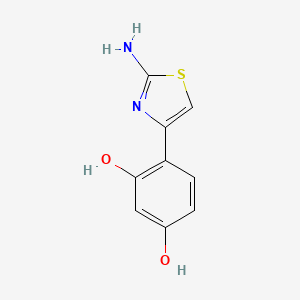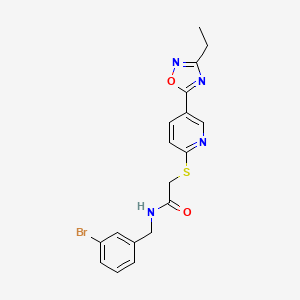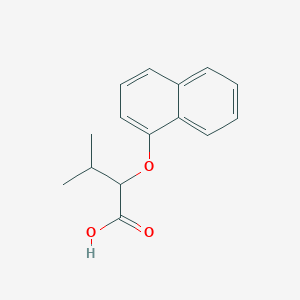![molecular formula C23H17ClO3 B2785938 [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate CAS No. 331460-85-6](/img/structure/B2785938.png)
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate is an organic compound with a complex structure that includes phenyl, acetic acid, and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate typically involves the esterification of phenyl-acetic acid with 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylacetic acid: This compound shares the chlorophenyl group and has similar chemical properties.
Phenylacetic acid: This compound is a simpler analog without the chlorophenyl group.
Uniqueness
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c24-20-11-9-19(10-12-20)22(25)15-8-17-6-13-21(14-7-17)27-23(26)16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFPLJDXCMXMW-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2785862.png)


![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2785868.png)

![(Z)-N-[1-(5-METHOXY-7-METHYL-1-BENZOFURAN-3-YL)ETHYLIDENE]HYDROXYLAMINE](/img/structure/B2785870.png)
![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)


![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)


